5-Chloro-2-fluoro-4-methylbenzenesulfonyl chloride

Description

Systematic Nomenclature and Structural Identification

5-Chloro-2-fluoro-4-methylbenzenesulfonyl chloride is an organosulfur compound with the systematic IUPAC name 5-chloro-2-fluoro-4-methylbenzene-1-sulfonyl chloride . Its molecular formula is $$ \text{C}7\text{H}5\text{Cl}2\text{FO}2\text{S} $$, and it has a molecular weight of 243.08 g/mol. The compound is identified by the CAS Registry Numbers 874801-53-3 (primary) and 868755-70-8 (for its positional isomer), reflecting its structural specificity.

Structural Features

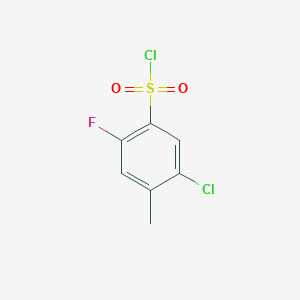

- Benzene ring : The core aromatic system has three substituents:

- A chlorine atom at the 5-position.

- A fluorine atom at the 2-position.

- A methyl group at the 4-position.

- A sulfonyl chloride ($$-\text{SO}_2\text{Cl}$$) group at the 1-position, which is highly electrophilic.

Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Density | 1.423 g/cm³ | |

| Boiling Point | 257.3°C (estimated) | |

| Melting Point | Not reported | |

| Refractive Index | 1.528 | |

| Solubility | Organic solvents (e.g., DCM) |

Structural Identification Techniques :

- NMR Spectroscopy : $$ ^1\text{H} $$- and $$ ^{13}\text{C} $$-NMR can resolve substituent positions on the aromatic ring.

- Infrared (IR) Spectroscopy : Peaks for $$\text{SO}_2\text{Cl}$$ (~1370 cm$$^{-1}$$ and ~1180 cm$$^{-1}$$) and C–F bonds (~1100 cm$$^{-1}$$).

- Mass Spectrometry : Molecular ion peak at m/z 243 (M$$^+$$) with fragments corresponding to $$\text{Cl}^-$$, $$\text{SO}_2^+$$, and aryl groups.

Historical Context in Sulfonyl Chloride Chemistry

Sulfonyl chlorides have been pivotal in organic synthesis since the 19th century, with benzenesulfonyl chloride first synthesized in 1838 via chlorosulfonation. The introduction of 5-chloro-2-fluoro-4-methylbenzenesulfonyl chloride represents a modern evolution in this class, driven by demand for specialized intermediates in pharmaceuticals and agrochemicals.

Key Historical Developments:

Early Sulfonation Methods :

Fluorine Incorporation :

Positional Isomerism :

Comparative Analysis of Sulfonyl Chlorides

The unique ortho- , meta- , and para- substitution pattern in 5-chloro-2-fluoro-4-methylbenzenesulfonyl chloride enables selective reactivity in nucleophilic aromatic substitutions, making it valuable for constructing complex heterocycles. Its synthesis typically involves multi-step halogenation and sulfonation of toluene derivatives.

Properties

IUPAC Name |

5-chloro-2-fluoro-4-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FO2S/c1-4-2-6(10)7(3-5(4)8)13(9,11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POMYQSJCYNGSIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801228574 | |

| Record name | 5-Chloro-2-fluoro-4-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801228574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874801-53-3 | |

| Record name | 5-Chloro-2-fluoro-4-methylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874801-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-fluoro-4-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801228574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-fluoro-4-methylbenzenesulfonyl chloride typically involves the sulfonylation of 5-chloro-2-fluoro-4-methylbenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of 5-Chloro-2-fluoro-4-methylbenzenesulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluoro-4-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfones.

Oxidation Reactions: It can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

Sulfonamides: Formed from the reaction with amines.

Sulfones: Formed from reduction reactions.

Sulfonic Acids: Formed from oxidation reactions.

Scientific Research Applications

Organic Synthesis

This compound serves as a crucial building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its electrophilic nature allows it to participate in several chemical reactions, making it valuable for creating complex molecules.

- Substitution Reactions : 5-Chloro-2-fluoro-4-methylbenzenesulfonyl chloride can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide derivatives, sulfonate esters, and sulfonate thioesters respectively.

- Hydrolysis : In aqueous conditions, it can hydrolyze to form 5-chloro-2-fluoro-4-methylbenzenesulfonic acid, which has its own applications in various chemical processes.

Biological Applications

The compound is also employed in biological research, particularly in modifying biomolecules through sulfonylation reactions. This modification can enhance the properties of proteins and peptides, making them more suitable for therapeutic applications.

Pharmaceutical Development

In medicinal chemistry, 5-Chloro-2-fluoro-4-methylbenzenesulfonyl chloride is investigated for its potential in drug development, particularly for synthesizing sulfonamide-based drugs. Sulfonamides have a long history of use as antibiotics and other therapeutic agents.

Case Studies and Research Findings

Several studies highlight the utility of 5-Chloro-2-fluoro-4-methylbenzenesulfonyl chloride:

- Synthesis of Sulfonamides : A study demonstrated that this compound can effectively react with various amines to produce a range of sulfonamide derivatives with potential antibacterial properties.

- Modification of Peptides : Research involving the use of this sulfonyl chloride in peptide synthesis showed improved binding affinities and enhanced biological activity of modified peptides.

- Agrochemical Development : In agrochemical research, derivatives synthesized from this compound exhibited significant acaricidal activity against pests like Tetranychus urticae (two-spotted spider mite), showcasing its potential in agricultural applications.

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-4-methylbenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form sulfonamide or sulfone derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key differences arise from substituent types, positions, and their electronic effects.

Table 1: Structural and Functional Comparison

| Compound Name | Substituents (Positions) | Key Functional Groups | CAS Number | Reactivity Profile |

|---|---|---|---|---|

| 5-Chloro-2-fluoro-4-methylbenzenesulfonyl chloride | Cl (5), F (2), CH₃ (4) | –SO₂Cl | Not available | Moderate (balanced EWG/EDG) |

| 5-Chloro-2,4-difluorobenzenesulfonyl chloride | Cl (5), F (2), F (4) | –SO₂Cl | Not specified | High (strong EWG dominance) |

| 5-Fluoro-2-methoxybenzenesulfonyl chloride | F (5), OCH₃ (2) | –SO₂Cl | 67475-56-3 | Low (EDG reduces electrophilicity) |

Reactivity

- Electrophilicity : The sulfonyl chloride group’s reactivity is modulated by substituents.

- The 5-chloro-2,4-difluoro analog exhibits higher electrophilicity due to dual electron-withdrawing fluorine atoms at positions 2 and 4, which enhance the sulfonyl chloride’s susceptibility to nucleophilic attack .

- In contrast, the 5-fluoro-2-methoxy derivative demonstrates reduced reactivity because the methoxy group (OCH₃) at position 2 donates electrons via resonance, destabilizing the sulfonyl chloride intermediate .

- The target compound’s methyl group at position 4 provides a mild electron-donating effect, balancing the electron-withdrawing Cl and F substituents, resulting in moderate reactivity suitable for controlled syntheses.

Solubility and Stability

- Solubility: The difluoro analog’s higher polarity (due to multiple halogens) likely reduces solubility in nonpolar solvents but improves miscibility in polar aprotic solvents like DMF or acetonitrile. The methoxy variant’s OCH₃ group enhances solubility in alcohols and ethers . The methyl group in the target compound may improve lipid solubility, making it advantageous for applications requiring organic phase reactions.

- Stability :

- Strong electron-withdrawing groups (e.g., in the difluoro compound) can accelerate hydrolysis of –SO₂Cl in humid environments. The target compound’s stability is likely superior due to the methyl group’s steric and electronic buffering .

Biological Activity

5-Chloro-2-fluoro-4-methylbenzenesulfonyl chloride is a sulfonyl chloride compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and potential applications, supported by recent research findings.

5-Chloro-2-fluoro-4-methylbenzenesulfonyl chloride has a molecular formula of C7H6ClFNO2S. The presence of the sulfonyl chloride group (–SO2Cl) contributes to its high electrophilicity, making it a versatile reagent in organic synthesis. The fluorine and chlorine substituents enhance its reactivity and biological profile.

The primary mechanism of action for 5-chloro-2-fluoro-4-methylbenzenesulfonyl chloride involves its ability to act as a sulfonylating agent. This property allows it to form covalent bonds with nucleophiles, leading to the synthesis of sulfonamide derivatives. These derivatives can interact with various biological macromolecules, including proteins and enzymes, potentially modifying their activity and function.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to 5-chloro-2-fluoro-4-methylbenzenesulfonyl chloride. For instance, similar sulfonyl chlorides have demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that the presence of halogen atoms, such as chlorine and fluorine, significantly enhances antibacterial properties by improving metabolic stability and altering pharmacokinetics .

Case Studies

- In Vitro Antibacterial Testing : A study using disc diffusion methods reported that compounds structurally related to 5-chloro-2-fluoro-4-methylbenzenesulfonyl chloride exhibited significant inhibition zones against pathogenic bacteria like E. coli and Staphylococcus aureus. The results indicated that the compound's antibacterial activity was comparable to standard antibiotics .

- Anticancer Activity : Research has shown that sulfonamide derivatives can inhibit specific protein interactions involved in cancer progression. For example, inhibitors targeting BCL6 have been developed based on similar structures, demonstrating potential in reducing tumor cell proliferation in vivo .

Applications in Drug Development

The compound's ability to modify biological molecules makes it a valuable intermediate in drug synthesis, particularly for developing novel antibiotics and anticancer agents. Its reactivity with nucleophiles enables the formation of various biologically active derivatives that can be tailored for specific therapeutic targets.

Q & A

Q. What are the optimal synthetic routes for 5-chloro-2-fluoro-4-methylbenzenesulfonyl chloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of benzenesulfonyl chloride derivatives typically involves chlorination of the corresponding sulfonic acid or sulfonate ester. For 5-chloro-2-fluoro-4-methylbenzenesulfonyl chloride:

- Reagent Selection : Thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) are common chlorinating agents. SOCl₂ is cost-effective but requires careful handling due to toxicity, while oxalyl chloride offers milder conditions .

- Solvent and Temperature : Dichloromethane (DCM) or benzene as solvents at 0–50°C. Lower temperatures (0–20°C) reduce side reactions like hydrolysis, while higher temperatures (50°C) accelerate reaction kinetics but may compromise selectivity .

- Catalysts : N,N-dimethylformamide (DMF) or N-methylacetamide can act as catalysts to enhance reactivity. However, DMF may introduce impurities if not thoroughly removed .

Data Contradiction : Yields vary significantly (50–85%) depending on reagent ratios. Systematic optimization using Design of Experiments (DoE) is recommended to resolve inconsistencies .

Q. What analytical techniques are most reliable for characterizing 5-chloro-2-fluoro-4-methylbenzenesulfonyl chloride?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the substitution pattern. For example, the fluorine atom at position 2 causes distinct splitting in adjacent protons, while the methyl group at position 4 appears as a singlet (~δ 2.3 ppm) .

- IR Spectroscopy : Key peaks include S=O stretching (~1370 cm⁻¹) and C-Cl stretching (~750 cm⁻¹) .

- X-ray Crystallography : Resolves ambiguities in regiochemistry. A related compound, 5-chloro-2-(4-fluorophenyl)-3-phenyl-sulfinyl-1-benzofuran, was structurally validated via this method .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of 5-chloro-2-fluoro-4-methylbenzenesulfonyl chloride in nucleophilic substitutions?

Methodological Answer:

- Steric Effects : The methyl group at position 4 introduces steric hindrance, reducing accessibility to the sulfonyl chloride moiety. This can slow reactions with bulky nucleophiles (e.g., tert-butylamine) .

- Electronic Effects : The electron-withdrawing fluorine (position 2) and chlorine (position 5) enhance electrophilicity at the sulfur center, favoring SN2 mechanisms. Computational studies (DFT) can predict activation energies for specific nucleophiles .

- Case Study : In sulfonamide formation, reactivity follows the order: aliphatic amines > aromatic amines due to electronic and steric mismatches .

Q. How can conflicting data on hydrolysis stability of sulfonyl chlorides under aqueous conditions be systematically addressed?

Methodological Answer:

- Controlled Stability Studies : Monitor hydrolysis kinetics in buffered solutions (pH 2–10) via HPLC or conductometric titration. For example, 4-chloro-2-nitrobenzenesulfonyl chloride degrades rapidly at pH > 8 due to nucleophilic attack by hydroxide ions .

- Temperature Dependence : Use Arrhenius plots to predict shelf-life. A related compound, 2-chloro-4-fluorobenzenesulfonyl chloride, showed a half-life of 48 hours at 25°C in neutral water .

- Mitigation Strategies : Stabilize the compound with desiccants or non-aqueous solvents like DCM .

Q. What computational tools are effective for predicting the regioselectivity of reactions involving 5-chloro-2-fluoro-4-methylbenzenesulfonyl chloride?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic hotspots. For instance, the sulfur atom in the sulfonyl group is the primary site for nucleophilic attack .

- Molecular Docking : Predict binding affinities in medicinal chemistry applications. A structurally similar compound, 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide, was optimized for receptor binding using AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.